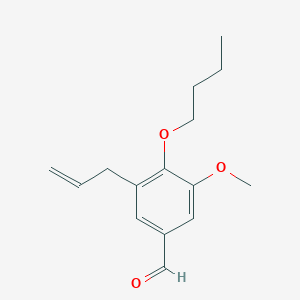

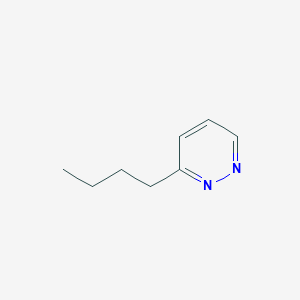

4-(3-Benzyloxyphenyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

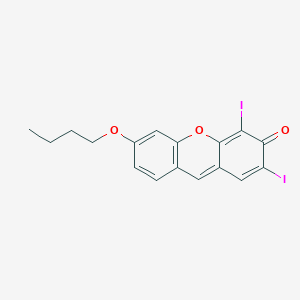

The compound 4-(3-Benzyloxyphenyl)benzonitrile is a benzonitrile derivative, which is a class of organic compounds containing a benzene ring and a nitrile group. Although the specific compound is not directly studied in the provided papers, related compounds with benzonitrile moieties have been synthesized and characterized, indicating the interest in such structures for their potential applications in materials science and organic electronics.

Synthesis Analysis

The synthesis of benzonitrile derivatives often involves the introduction of various functional groups to the benzene ring, which can significantly alter the physical and chemical properties of the compound. For instance, the synthesis of a luminescent benzonitrile derivative with a bent-core structure was reported, indicating the versatility of the benzonitrile moiety in forming complex structures with potential mesogenic properties . Similarly, the synthesis of a novel compound with a benzonitrile group was achieved, and its molecular conformation was studied . These studies suggest that the synthesis of 4-(3-Benzyloxyphenyl)benzonitrile would likely involve multi-step organic reactions, possibly including the attachment of the benzyloxy group to the benzene ring followed by the introduction of the nitrile group.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial in determining their properties and potential applications. Single crystal X-ray analysis has been used to reveal the non-planar unsymmetrical bent structures of certain benzonitrile derivatives, which contributes to their liquid crystalline phase behavior . The molecular conformation and vibrational and electronic transitions of another benzonitrile derivative were analyzed using both experimental techniques and theoretical calculations, providing insights into the lowest-energy molecular conformation . These analyses are relevant to understanding the molecular structure of 4-(3-Benzyloxyphenyl)benzonitrile, which would likely exhibit unique structural features due to the presence of the benzyloxy group.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions, particularly those involving the nitrile group. The addition of amines to a benzonitrile derivative was shown to result in color changes due to ion-pair formations, demonstrating the reactivity of the nitrile group . This suggests that 4-(3-Benzyloxyphenyl)benzonitrile could also participate in similar reactions, potentially leading to interesting colorimetric or sensing applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For example, the liquid crystalline behavior of certain derivatives was investigated, revealing that compounds with different alkoxy chain lengths exhibit distinct mesophases . The photophysical properties, such as absorption and emission bands, as well as electrochemical properties like band gap and HOMO-LUMO energy levels, were also characterized . The vibrational spectra of various benzonitrile derivatives were recorded and analyzed, providing information on the fundamental modes of vibration and the influence of different substituents on the benzonitrile moiety . These studies provide a foundation for predicting the properties of 4-(3-Benzyloxyphenyl)benzonitrile, which would likely exhibit its own unique set of physical and chemical properties due to the influence of the benzyloxy substituent.

Wissenschaftliche Forschungsanwendungen

Electrolyte Additives for High Voltage Lithium Ion Batteries

Compounds structurally similar to 4-(3-Benzyloxyphenyl)benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been investigated as novel electrolyte additives for lithium nickel manganese oxide cathodes of high voltage lithium ion batteries. These additives significantly improve the cyclic stability and capacity retention of the batteries, indicating potential for enhancing the performance of energy storage devices (Huang et al., 2014).

Corrosion Inhibition

Research on benzonitrile derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acid media. These studies provide insights into the protective mechanisms of benzonitrile derivatives and their potential applications in extending the lifespan of metallic structures (Chaouiki et al., 2018).

Catalytic Hydrogenation

The catalytic hydrogenation of benzonitrile to benzylamine using triruthenium clusters has been studied, illustrating the potential of benzonitrile compounds in facilitating selective hydrogenation processes. This research suggests applications in chemical synthesis and industrial processes (Takao et al., 2018).

Liquid Crystalline Behavior and Photophysical Properties

A series of luminescent benzonitrile-containing compounds with potential as mesogens has been synthesized and characterized. These compounds exhibit liquid crystalline behavior and promising photophysical properties for applications in display technologies and optical devices (Ahipa et al., 2014).

Synthesis of Novel Soluble Aromatic Polyesters

The synthesis of novel soluble aromatic polyesters with pendant cyano groups, derived from benzonitrile compounds, demonstrates the potential for creating materials with good thermal stability and solubility in common solvents. These materials have potential applications in high-performance polymers and coatings (Yu et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(3-phenylmethoxyphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-14-16-9-11-18(12-10-16)19-7-4-8-20(13-19)22-15-17-5-2-1-3-6-17/h1-13H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXZRXQUOBFIIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602455 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Benzyloxyphenyl)benzonitrile | |

CAS RN |

893736-86-2 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)